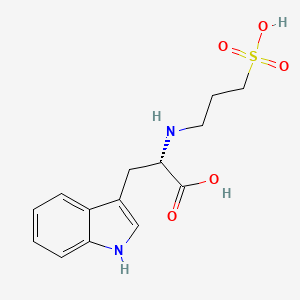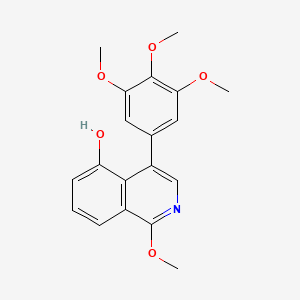
1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol is a chemical compound that belongs to the isoquinoline family. This compound is characterized by the presence of a methoxy group at the first position, a trimethoxyphenyl group at the fourth position, and a hydroxyl group at the fifth position of the isoquinoline ring. The compound’s unique structure contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the isoquinoline core. Subsequent methoxylation and hydroxylation steps are carried out to introduce the methoxy and hydroxyl groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound’s ability to modulate signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, further contributes to its biological activities .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives and trimethoxyphenyl-containing compounds:
Similar Compounds:
Propriétés
Numéro CAS |
656233-94-2 |
|---|---|
Formule moléculaire |
C19H19NO5 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C19H19NO5/c1-22-15-8-11(9-16(23-2)18(15)24-3)13-10-20-19(25-4)12-6-5-7-14(21)17(12)13/h5-10,21H,1-4H3 |
Clé InChI |
FVOWCPGAMSXODY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
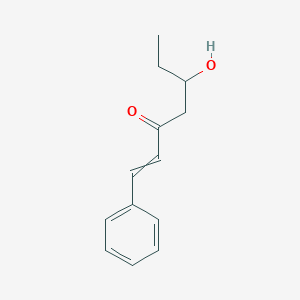
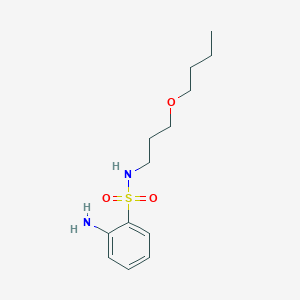

![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
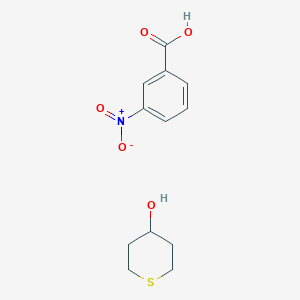
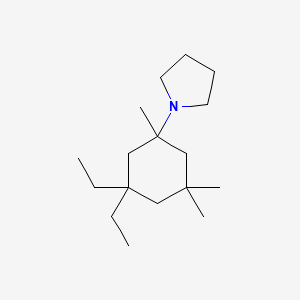
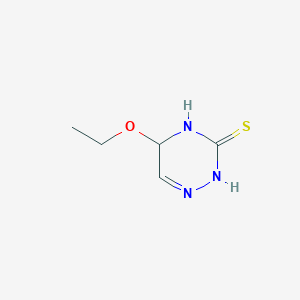
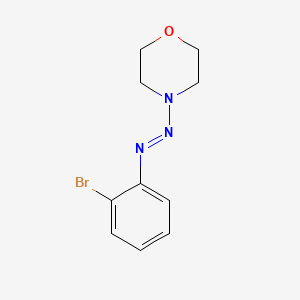

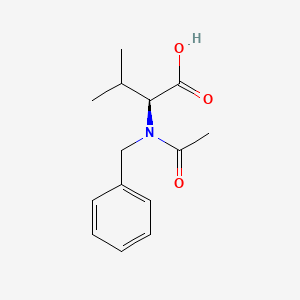

![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
